molecular formula C21H23N3O2S2 B2794554 (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886171-68-2

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2794554
CAS No.: 886171-68-2
M. Wt: 413.55
InChI Key: LTIZGPPSFKMORK-PDGQHHTCSA-N
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Description

(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Potential Inhibitory Effects One study discusses the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, highlighting their potential as GSK-3 inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's. The innovative synthesis approach underscores the compound's utility in medicinal chemistry and drug discovery (Kamila & Biehl, 2012).

Antimicrobial Activity Another area of application is the synthesis of novel thiazolidin-4-one derivatives with broad-spectrum antimicrobial activity. Compounds structurally related to the one have shown efficacy against various bacterial and fungal strains, indicating potential applications in combating infectious diseases (Desai et al., 2013).

Anticancer and Antiangiogenic Potential Research on thioxothiazolidin-4-one derivatives has also explored their anticancer and antiangiogenic effects. Such studies suggest that these compounds can inhibit tumor growth and tumor-induced angiogenesis, presenting a promising avenue for cancer therapy (Chandrappa et al., 2010).

Chemical Synthesis and Structural Analysis The synthesis and structural analysis of thioxothiazolidin-4-one derivatives are crucial for understanding their chemical behavior and potential interactions with biological targets. Studies have detailed the synthesis routes and provided insights into their molecular structure, laying the groundwork for further modifications and drug development efforts (Hassan et al., 2015).

Properties

IUPAC Name

(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-13(2)24-20(25)18(28-21(24)27)12-16-11-15-10-14(3)4-5-17(15)22-19(16)23-6-8-26-9-7-23/h4-5,10-13H,6-9H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIZGPPSFKMORK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)N(C(=S)S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C\4/C(=O)N(C(=S)S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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